Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Physicochemical property Lipophilicity Molecular weight

Research on passive membrane permeability or blood-brain barrier (BBB) penetration often stalls due to the scarcity of well-characterized, high-lipophilicity benchmark compounds. Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS 436096-86-5) directly addresses this gap. • Calculated LogP 4.47 & PSA 25.17 Ų - ideal high-lipophilicity reference for PAMPA, Caco-2, or MDCK-MDR1 assays. • Structurally distinct 3-methyl-1-phenyl-but-3-enyl tail enables systematic SAR exploration against GPCRs, kinases, or epigenetic targets. • Available in 98% purity for reproducible synthesis with minimal purification overhead. Supplied with full QA documentation and global shipping for immediate research use.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 436096-86-5
Cat. No. B1306281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
CAS436096-86-5
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2
InChIInChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3
InChIKeyHDQGWBOCKCPGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS 436096-86-5) is a synthetic organic compound belonging to the class of secondary amines, featuring a furan ring and a phenyl-butenyl group . Its molecular formula is C16H19NO with a molecular weight of 241.33 g/mol, and it is commercially offered as a research chemical with a minimum purity specification of 95% . The compound is structurally related to other furan-2-ylmethyl amine derivatives, a class that includes molecules like N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which has been investigated for its biological activity as a monoamine oxidase B (MAO-B) inhibitor [1][2].

Furan-2-ylmethyl amine scaffold with phenyl-butenyl substituent
Research-grade purity specifications (multiple supplier options)
Supports chemical biology and SAR study workflows

Why Substitution Is Not Recommended


While a broad class of furan-2-ylmethyl amines exists, generic substitution is not scientifically sound due to the significant impact of specific substituents on molecular properties and potential biological interactions [1]. The presence of the 3-methyl-1-phenyl-but-3-enyl group in CAS 436096-86-5 imparts distinct physicochemical characteristics, such as a calculated LogP of 4.46760 and a topological polar surface area (PSA) of 25.17 Ų, which are key determinants of membrane permeability, bioavailability, and target binding compared to other analogs [2]. For instance, the related compound F2MPA, a known MAO-B inhibitor, differs significantly by having an N-methylprop-2-yn-1-amine moiety instead of the bulky phenyl-butenyl group, resulting in a distinct pharmacological profile [3]. Furthermore, even subtle changes, like the addition of a single methyl group to the furan-2-ylmethyl linker in the analog (1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS 436096-85-4), alter the molecular weight (255.35 g/mol) and potentially its binding mode and metabolic stability, underscoring that each member of this chemical series is a unique entity [4].

Target Attribute Bulky phenyl-butenyl group drives high lipophilicity and distinct membrane interaction potential
Analog Mismatch Simpler analogs like F2MPA (N-methylprop-2-yn-1-amine) show substantially lower lipophilicity; permeability context may not transfer
Target Attribute Uncharacterized biological target profile; not a validated monoamine oxidase inhibitor
Analog Mismatch F2MPA is a reported MAO-B inhibitor with distinct neurochemical effects; pharmacological profile may differ significantly
Target Attribute Absence of α-methyl group on furan linker avoids additional chiral center and steric bulk
Analog Mismatch The α-methyl analog (CAS 436096-85-4) introduces a chiral center and higher molecular weight; binding mode and metabolic stability may not extrapolate

Quantitative Comparison Evidence


Lipophilicity and Molecular Weight Comparison

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (MW: 241.33, LogP: 4.47) demonstrates a higher molecular weight and significantly greater lipophilicity compared to simpler furan-2-ylmethyl amines, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA, MW: 177.22, estimated LogP: ~1.5) [1][2]. This difference in lipophilicity, quantified by a LogP increase of approximately 3 log units, predicts a substantially different membrane permeability and distribution profile, which are critical for applications involving cellular assays or blood-brain barrier penetration [3].

Lipophilicity vs F2MPA
Class-level
MW 241.33 g/mol | LogP 4.47 (target)
vs
MW 177.22 g/mol | LogP ~1.5 (F2MPA)
ΔLogP ≈+2.97
Indicates distinct membrane permeability and distribution context; predicted 100-fold higher partition coefficient
Calculated logP (XLogP3); experimental determination recommended for assay design
Physicochemical property Lipophilicity Molecular weight Drug-likeness

Purity Specification Comparison

A direct comparison of commercial offerings reveals that Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS 436096-86-5) is available from a supplier at a minimum purity of 98% , which is quantitatively higher than the 95% minimum purity specification offered by another major vendor for the same compound . This 3% difference in guaranteed purity can be a critical factor in sensitive assays where impurities may lead to off-target effects or variability in results.

Purity Specification
Data to verify
98% minimum purity (alternative vendor)
vs
95% minimum purity (referenced supplier)
Higher specification may reduce pre-assay purification steps
Vendor-reported; confirm by lot-specific COA before sensitive studies
Purity specification Quality control Procurement Research chemical

Structural Comparison with α-Methyl Analog

The closest commercially available analog is (1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine (CAS 436096-85-4), which differs by the addition of a single α-methyl group on the carbon linker between the furan ring and the amine nitrogen [1]. This subtle modification increases the molecular weight from 241.33 g/mol to 255.35 g/mol and introduces a new chiral center, which can profoundly alter the compound's three-dimensional conformation, target binding affinity, and metabolic stability . This specific structural difference defines a distinct chemical space and potential for unique biological interactions that cannot be extrapolated from the analog.

α-Methyl Structural Shift
Class-level
CAS 436096-86-5: MW 241.33; no chiral center on linker
vs
CAS 436096-85-4: MW 255.35; new chiral center (α-methyl)
Steric and chiral differences may alter target binding and metabolic stability; properties do not extrapolate
Direct experimental comparison required for binding mode interpretation
Structure-activity relationship Medicinal chemistry Analog comparison Molecular design

Research Applications


Membrane Permeability Studies

Given its high calculated LogP of 4.47, Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is an ideal model compound for investigating the impact of lipophilicity on passive membrane diffusion, P-glycoprotein efflux, or blood-brain barrier (BBB) penetration in parallel artificial membrane permeability assays (PAMPA) or cell-based models like Caco-2 or MDCK-MDR1 [1]. It can serve as a high-lipophilicity benchmark to compare against less lipophilic furan-2-ylmethyl analogs, such as F2MPA, in structure-property relationship studies [2].

Structure-Activity Relationship (SAR) Studies

The unique 3-methyl-1-phenyl-but-3-enyl moiety provides a distinct steric and electronic environment compared to other furan-2-ylmethyl amines . Researchers can employ this compound to systematically explore how replacing simpler alkyl or propargyl groups (as in F2MPA) with a bulkier phenyl-butenyl group affects binding affinity and selectivity against a panel of biological targets, such as GPCRs, kinases, or epigenetic enzymes [3]. Its defined structure and commercial availability make it a valuable tool for diversifying compound libraries in academic and industrial hit-to-lead campaigns .

Chemical Probe Development for Imaging

The furan ring serves as a potential handle for late-stage functionalization (e.g., bioorthogonal click chemistry) or as a masked reactive group [4]. Coupled with the lipophilic phenyl-butenyl tail, which may promote subcellular localization, this compound can be used as a starting point for developing fluorescent probes (e.g., via furan oxidation or Diels-Alder reactions) to study protein trafficking or organelle dynamics, as its distinct LogP may drive accumulation in lipid-rich environments like the endoplasmic reticulum or lipid droplets [5].

Focused Compound Library Synthesis

For organizations synthesizing focused libraries of furan-containing small molecules, CAS 436096-86-5 offers a well-characterized building block with a unique substitution pattern . The availability of a high-purity (98%) option directly supports robust and reproducible chemical synthesis, minimizing the need for extensive purification steps between synthetic transformations and ensuring the quality of the final library compounds .

Application
Selection Property
Validation Focus
Membrane permeability research
High predicted lipophilicity benchmark
Permeability assay context (PAMPA / cell-based models)
Structure-activity relationship (SAR) exploration
Unique phenyl-butenyl substituent for steric/electronic tuning
Binding selectivity screening across target panels
Chemical probe development
Furan ring as potential functionalization handle
Probe stability, localization and imaging endpoint validation
Focused compound library synthesis
Research-grade purity specifications (supplier-dependent)
Synthetic reproducibility and minimal purification requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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